8,8'-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione)
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Overview
Description
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is a chemical compound with the molecular formula C17H20N8O4 and a molecular weight of 400.39 g/mol It is known for its unique structure, which includes two purine rings connected by a propane-1,3-diyl bridge
Preparation Methods
The synthesis of 8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) typically involves the reaction of 1,3-diaminopropane with 1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione derivatives . The reaction is carried out in a suitable solvent, such as methanol, under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
8,8’-Propane-1,3-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) can be compared with other similar compounds, such as:
Pentoxifylline: A related compound with similar structural features but different biological activities.
Caffeine: Another purine derivative with well-known stimulant effects.
Properties
CAS No. |
34330-88-6 |
---|---|
Molecular Formula |
C17H20N8O4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
8-[3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H20N8O4/c1-22-12-10(14(26)24(3)16(22)28)18-8(20-12)6-5-7-9-19-11-13(21-9)23(2)17(29)25(4)15(11)27/h5-7H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
UHILXWREAWPVNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
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